3-Chloro-N-(isoquinolin-5-yl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(isoquinolin-5-yl)propanamide typically involves the reaction of isoquinoline derivatives with appropriate chlorinated reagents under controlled conditions . Specific details on the reaction conditions and catalysts used are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(isoquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted isoquinoline derivatives .
Scientific Research Applications
3-Chloro-N-(isoquinolin-5-yl)propanamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialized chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(isoquinolin-5-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-N-(isoquinolin-5-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and isoquinoline moiety make it a valuable intermediate in the synthesis of various heterocyclic compounds .
Properties
Molecular Formula |
C12H11ClN2O |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
3-chloro-N-isoquinolin-5-ylpropanamide |
InChI |
InChI=1S/C12H11ClN2O/c13-6-4-12(16)15-11-3-1-2-9-8-14-7-5-10(9)11/h1-3,5,7-8H,4,6H2,(H,15,16) |
InChI Key |
KGPGVDDJTVZLTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)CCCl |
Origin of Product |
United States |
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